

"4-[2-(2-Bromophenoxy)ethyl]morpholine" purity and characterization

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Compound of Interest

Compound Name:	4-[2-(2-Bromophenoxy)ethyl]morpholine
CAS No.:	101558-72-9
Cat. No.:	B017197

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An In-Depth Technical Guide to the Purity and Characterization of **4-[2-(2-Bromophenoxy)ethyl]morpholine**

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny. The purity and precise characterization of every component, especially advanced pharmaceutical intermediates (APIs) like **4-[2-(2-Bromophenoxy)ethyl]morpholine**, are not mere regulatory hurdles; they are the bedrock of safety and efficacy.^[1] This compound, with its unique bromophenyl and morpholine moieties, serves as a critical building block in the synthesis of various bioactive molecules, potentially in therapeutic areas such as neurology and oncology.^[2] The presence of even minute impurities—be they starting materials, by-products, or degradants—can profoundly impact the biological activity and toxicity of the final drug product.^{[3][4]}

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a simple recitation of methods for a deeper, causality-driven exploration of analytical strategy. We will dissect the "why" behind each experimental choice, establishing a self-validating framework for the comprehensive analysis of **4-[2-(2-**

Bromophenoxy)ethyl]morpholine, ensuring that its identity, purity, and quality are established with the highest degree of confidence.

Foundational Knowledge: Synthesis and Physicochemical Profile

A robust analytical strategy begins with understanding the molecule's origin and inherent properties. The likely synthetic route informs the potential impurity profile, guiding the selection of appropriate analytical techniques.

Probable Synthetic Pathway & Purification

4-[2-(2-Bromophenoxy)ethyl]morpholine is typically synthesized via a Williamson ether synthesis. This involves the reaction of 2-bromophenol with a suitable N-substituted morpholine derivative, such as 4-(2-chloroethyl)morpholine, in the presence of a base.

- Reactants: 2-Bromophenol, 4-(2-chloroethyl)morpholine (or its bromo-analogue), and a base (e.g., Potassium Carbonate).
- Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
- Potential Impurities: Unreacted 2-bromophenol, unreacted 4-(2-chloroethyl)morpholine, side-products from reactions with residual water, and potentially positional isomers (e.g., 4-bromophenoxy) if the starting bromophenol was not pure.[5]

Purification is commonly achieved through silica gel column chromatography, eluting with a gradient of polar and non-polar solvents (e.g., ethyl acetate in hexanes) to separate the product from residual starting materials and by-products.[6]

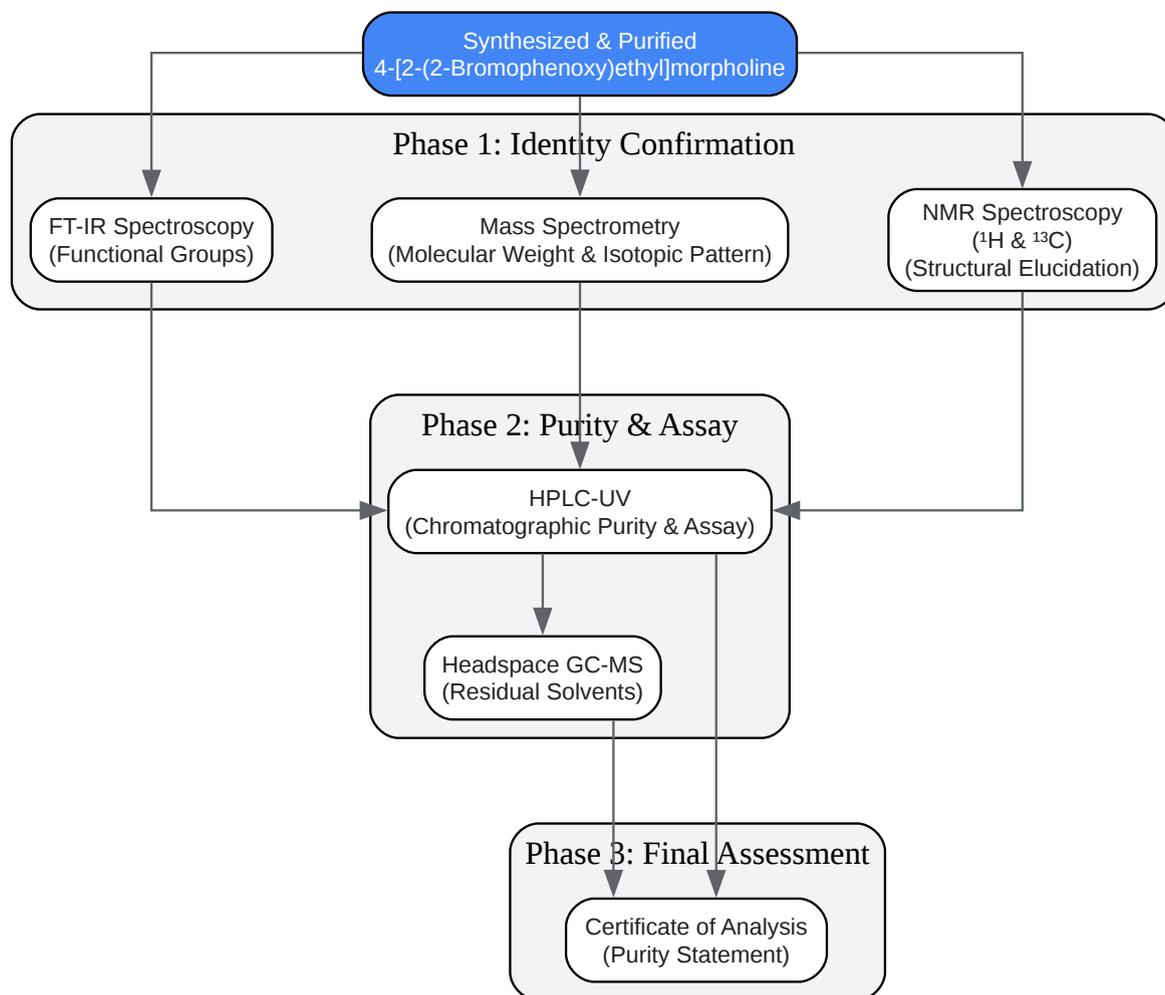
Physicochemical Data Summary

A summary of the key physical and chemical properties of the target compound is essential for method development.

Property	Value	Source/Rationale
Molecular Formula	C ₁₂ H ₁₆ BrNO ₂	Calculated
Molecular Weight	286.17 g/mol	Calculated
Appearance	Off-white to pale yellow solid or oil	Typical for similar organic molecules
Boiling Point	~147-149 °C at 3 Torr	Predicted for the 4-bromo isomer[7]
pKa	~6.35	Predicted for the 4-bromo isomer[7]
Key Functional Groups	Aromatic ring, Ether (C-O-C), Tertiary Amine (Morpholine), Bromo-group (C-Br)	Structural Analysis

The Analytical Core: A Multi-Technique Approach to Purity and Identity

No single technique can fully elucidate the purity and structure of a compound. A well-designed analytical workflow integrates multiple orthogonal methods to build a comprehensive and undeniable characterization package.



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Caption: Overall Analytical Characterization Workflow.

Structural Elucidation & Identity Confirmation

Before quantifying purity, one must unequivocally confirm the identity of the bulk material.

Infrared spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The expected spectrum for **4-[2-(2-Bromophenoxy)ethyl]morpholine** will not be a simple sum of its parts but a unique fingerprint.

Causality: We employ FT-IR as a primary identity test because it quickly verifies the core structural motifs. The presence of the C-O-C ether stretch and the characteristic aromatic C-H and C=C bands, coupled with the absence of O-H or N-H stretches (from starting materials), provides a high degree of confidence in the gross structure.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument: A calibrated FT-IR spectrometer with a diamond ATR accessory.
- Background: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} , co-adding at least 16 scans to ensure a good signal-to-noise ratio.
- Data Analysis: Identify and label characteristic peaks.

Expected Characteristic Peaks:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050-3100	C-H Stretch	Aromatic Ring
~2800-3000	C-H Stretch	Aliphatic (Ethyl & Morpholine)
~1580, 1470	C=C Stretch	Aromatic Ring
~1250	C-O-C Stretch	Aryl-Alkyl Ether
~1115	C-O-C Stretch	Aliphatic Ether (Morpholine)
~1010	C-N Stretch	Tertiary Amine (Morpholine)
~750	C-H Bend (Ortho-disubstituted)	Aromatic Ring
~650	C-Br Stretch	Bromo-Aromatic

Mass spectrometry (MS) provides the exact molecular weight, one of the most critical pieces of identifying information. For this compound, the presence of a bromine atom provides an additional, unmistakable isotopic signature.

Causality: Electrospray Ionization (ESI) is chosen as the ionization technique due to the presence of the tertiary amine in the morpholine ring, which is easily protonated to form $[M+H]^+$ ions in a positive ion mode, making it highly sensitive for this class of compounds. The key confirmatory evidence is the A+2 isotopic peak for bromine (^{79}Br and ^{81}Br exist in an approximate 1:1 ratio), which gives a characteristic doublet for the molecular ion.[10]

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~100 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).
- **Chromatography (optional but recommended):** A short isocratic run on a C18 column can clean up the sample before it enters the mass spectrometer.
- **MS Acquisition:** Acquire data in positive ion ESI mode over a mass range of m/z 100-500.
- **Data Analysis:** Look for the molecular ion peaks corresponding to $[\text{C}_{12}\text{H}_{16}^{79}\text{BrNO}_2 + \text{H}]^+$ and $[\text{C}_{12}\text{H}_{16}^{81}\text{BrNO}_2 + \text{H}]^+$.

Expected m/z Values:

Ion	Calculated m/z	Expected Ratio
$[M+H]^+$ (with ^{79}Br)	286.0494	~100%
$[M+H]^+$ (with ^{81}Br)	288.0473	~98%

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. Both ^1H and ^{13}C NMR are required to map the carbon-hydrogen framework and confirm atomic connectivity.[11]

Causality: ^1H NMR will confirm the number of protons in different chemical environments, their electronic shielding, and their proximity to one another through spin-spin coupling. The ortho-substitution pattern on the aromatic ring and the distinct signals for the ethyl bridge and morpholine protons provide a unique pattern. ^{13}C NMR confirms the number of unique carbon atoms in the molecule.[\[12\]](#)[\[13\]](#)

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition: Record standard ^1H and proton-decoupled ^{13}C spectra. Further experiments like DEPT, COSY, and HSQC can be run to confirm assignments.
- Data Analysis: Integrate the ^1H signals and analyze the chemical shifts (δ), and coupling constants (J). Assign all peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the structure.

Predicted ^1H NMR Assignments (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	Aromatic-H (adjacent to C-Br)
~7.2	t	1H	Aromatic-H
~6.9	t	1H	Aromatic-H
~6.8	d	1H	Aromatic-H (adjacent to C-O)
~4.2	t	2H	O-CH ₂ -CH ₂ -N
~3.7	t	4H	O-(CH ₂) ₂ (Morpholine)
~2.8	t	2H	O-CH ₂ -CH ₂ -N
~2.6	t	4H	N-(CH ₂) ₂ (Morpholine)

Quantitative Purity Determination

Once identity is confirmed, the focus shifts to quantifying the amount of the main component and detecting impurities.

HPLC with UV detection is the primary method for assessing the purity of non-volatile organic compounds.^{[4][14]}

Causality: A reversed-phase C18 column is the workhorse for molecules of moderate polarity like this one.^[15] The bromophenyl group provides a strong chromophore, making UV detection highly sensitive and suitable for quantification. A gradient elution is chosen to ensure that both early-eluting polar impurities (like residual morpholine derivatives) and late-eluting non-polar impurities (like dibrominated species) are effectively separated and detected.

Experimental Protocol: Reversed-Phase HPLC for Purity and Assay

- Instrumentation: An HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1.0 mg/mL.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 220 nm or 275 nm.
 - Injection Volume: 10 µL.
- Data Analysis:
 - Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
 - Assay: Quantify against a certified reference standard of known purity by comparing peak areas.

System Suitability: Before sample analysis, the system's performance must be verified according to established guidelines like the ICH.[\[4\]](#)[\[16\]](#)

Parameter	Acceptance Criterion	Rationale
Tailing Factor (T)	$0.8 \leq T \leq 1.5$	Ensures peak symmetry for accurate integration.
Theoretical Plates (N)	> 2000	Indicates column efficiency and good separation power.
RSD of 5 replicate injections	$\leq 2.0\%$ (for area)	Demonstrates injection precision and system stability.

Residual solvents from the synthesis and purification steps are common process-related impurities that must be controlled.[3]

Causality: Static headspace sampling coupled with Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the definitive technique for identifying and quantifying volatile and semi-volatile residual solvents. This method is highly sensitive and specific, preventing the non-volatile sample matrix from contaminating the GC system.[17]

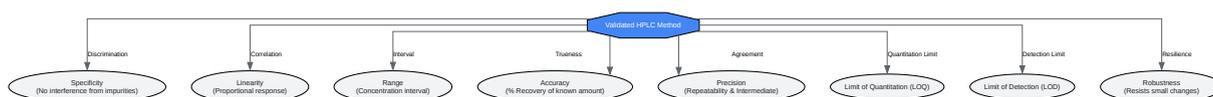
Experimental Protocol: HS-GC-MS for Residual Solvents

- Instrumentation: A GC-MS system equipped with a static headspace autosampler.
- Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO). Seal the vial.
- Headspace Conditions:
 - Incubation Temperature: 80 °C.
 - Incubation Time: 20 minutes.
- GC-MS Conditions:
 - Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 μm film thickness.
 - Carrier Gas: Helium.
 - Oven Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min.

- MS Detection: Scan mode from m/z 35-300 for identification; Selected Ion Monitoring (SIM) for quantification against standards.
- Data Analysis: Identify any detected solvents by comparing their mass spectra to a library (e.g., NIST). Quantify against a standard containing expected solvents (e.g., Hexanes, Ethyl Acetate, DMF, Acetonitrile).

Method Validation: The Hallmark of Trustworthiness

A fully characterized compound requires that the analytical methods used to test it are validated to be fit for purpose.[18][19] The validation process demonstrates that the analytical procedure is accurate, precise, and reliable.[16][19]



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Caption: Key Parameters for HPLC Method Validation (ICH Q2(R1)).

Summary of Validation Parameters for the HPLC Assay Method:

Parameter	Purpose	Typical Experiment
Specificity	To ensure the signal measured is from the analyte only.	Analyze placebo, known impurities, and spiked samples to demonstrate no co-elution.
Linearity	To verify the method's ability to elicit results that are directly proportional to the concentration of the analyte.	Analyze a series of at least 5 standards over the expected concentration range (e.g., 50-150% of target).
Range	To confirm the interval over which the method is precise, accurate, and linear.	Derived from the linearity and accuracy studies.
Accuracy	To determine the closeness of the test results to the true value.	Perform spike recovery experiments at 3 levels (e.g., 80%, 100%, 120%) in triplicate.
Precision	To assess the degree of scatter between a series of measurements.	Repeatability: 6 replicate analyses at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.
LOD/LOQ	To determine the lowest concentration of analyte that can be reliably detected/quantified.	Calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. ^[20]	Systematically vary parameters like flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase composition ($\pm 2\%$).

Conclusion: A Commitment to Quality

The comprehensive characterization of **4-[2-(2-Bromophenoxy)ethyl]morpholine** is a foundational step in its journey as a pharmaceutical intermediate. The orthogonal application of spectroscopic (FT-IR, MS, NMR) and chromatographic (HPLC, GC) techniques provides an unassailable body of evidence for its identity and purity. By grounding these protocols in first principles and validating them against internationally recognized standards, we establish a framework of trust and scientific integrity. This rigorous approach ensures that the material advancing to the next stage of drug development is of the highest possible quality, safeguarding the entire development pipeline.

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